N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide
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Overview
Description
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. The process often includes:
Bromination: Introduction of a bromine atom into the benzofuran ring.
Chlorobenzoylation: Attachment of a 4-chlorobenzoyl group to the benzofuran ring.
Fluorination: Introduction of a fluorine atom into the benzamide structure.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different benzofuran derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide involves its interaction with specific molecular targets within biological systems. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide
- N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-chlorobenzamide
Uniqueness
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, bioavailability, and ability to interact with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrClFNO3/c23-13-7-10-18-16(11-13)19(26-22(28)15-3-1-2-4-17(15)25)21(29-18)20(27)12-5-8-14(24)9-6-12/h1-11H,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBXNAUNECJXSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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